molecular formula C8H7ClO3 B1487560 2-Chloro-5-hydroxy-4-methylbenzoic acid CAS No. 1195344-56-9

2-Chloro-5-hydroxy-4-methylbenzoic acid

Cat. No.: B1487560
CAS No.: 1195344-56-9
M. Wt: 186.59 g/mol
InChI Key: IRZZOGNDMVHPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-hydroxy-4-methylbenzoic acid (C₈H₇ClO₃, MW: 186.59 g/mol) is a substituted benzoic acid derivative with a chlorine atom at position 2, a hydroxyl group at position 5, and a methyl group at position 4 relative to the carboxylic acid group (position 1) . Its structure (SMILES: Cc1cc(O)c(cc1Cl)C(=O)O) highlights the ortho-chloro and para-methyl substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-chloro-5-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZZOGNDMVHPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676810
Record name 2-Chloro-5-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195344-56-9
Record name 2-Chloro-5-hydroxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

2-Chloro-5-hydroxy-4-methylbenzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-5-hydroxy-4-methylbenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

5-Chloro-2-hydroxy-4-methylbenzoic Acid
  • Structure : Cl at position 5, OH at 2, and CH₃ at 4 (SMILES: Oc1cc(C)c(Cl)cc1C(=O)O) .
  • Comparison: While both compounds share the same substituents (Cl, OH, CH₃), their positions differ significantly. Crystal packing in the isomer involves intramolecular O–H⋯O hydrogen bonds forming S(6) motifs, similar to patterns observed in other benzoic acid derivatives .
5-Chloro-4-methoxy-2-methylbenzoic Acid
  • Structure : Cl at 5, OCH₃ at 4, CH₃ at 2 (CAS 109803-47-6, MW: 200.62 g/mol) .
  • Comparison : Replacing the hydroxyl group with methoxy reduces hydrogen-bonding capacity, likely decreasing aqueous solubility. The methoxy group’s electron-donating nature may also lower the carboxylic acid’s acidity relative to the target compound.
5-Chloro-2-hydroxybenzoic Acid
  • This compound forms dimeric structures via O–H⋯O hydrogen bonds (R₂²(8) motifs), a feature shared with the target compound’s isomer .

Functional Group Derivatives

Methyl 5-Chloro-2-hydroxybenzoate
  • Structure : Ester derivative of 5-chloro-2-hydroxybenzoic acid (CAS 4068-78-4) .
  • Comparison : Esterification of the carboxylic acid group enhances lipophilicity, making it more suitable for lipid-rich environments. However, this modification eliminates the acidic proton, altering reactivity in biological systems.
2-Fluoro-5-hydroxybenzoic Acid
  • Structure : F replaces Cl at position 2 (CAS listed in Biopharmacule catalog) .
  • Comparison : Fluorine’s smaller atomic radius and stronger electronegativity may enhance metabolic stability but reduce steric effects compared to chlorine. This substitution is common in drug design to optimize pharmacokinetics.

Biological Activity

2-Chloro-5-hydroxy-4-methylbenzoic acid (C₈H₇ClO₃) is an organic compound recognized for its potential applications in pharmaceutical chemistry and organic synthesis. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chlorine atom at the second position of the benzene ring.
  • Hydroxyl group at the fifth position.
  • Methyl group at the fourth position.

This unique substitution pattern contributes to its distinct chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance:

  • 5-Alkoxy derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) reported at 10 mg/L for biofilm-associated bacteria .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on compounds similar to this compound. Notably:

  • Compounds with similar structural motifs demonstrated moderate cytotoxicity against cancer cell lines, such as MCF-7 (human breast cancer) and HCT116 (colon cancer) .
  • IC50 values for these compounds ranged from 11.8 µM to higher concentrations depending on structural variations .

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound relative to similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Hydroxy-5-methoxybenzoic acidHydroxyl and methoxy groupsUsed in mass spectrometry applications
4-Chloro-2-methylbenzoic acidChlorine and methyl groupsPrecursor in Friedel-Crafts acylation
5-Bromo-2-chloro-4-hydroxybenzoic acidBromine and hydroxyl groupsExhibits notable antimicrobial properties

The presence of both chlorine and hydroxyl groups in this compound may enhance its reactivity and biological activity compared to these analogs.

Case Studies

  • Antiproliferative Activity : A study demonstrated that derivatives of chlorinated benzoic acids exhibited significant antiproliferative effects on cancer cell lines, indicating the potential for developing therapeutic agents based on this compound .
  • Enzyme Inhibition Studies : Research involving enzyme inhibition showed that compounds with similar structures could modulate enzymatic activity, suggesting that this compound might also possess such capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-hydroxy-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-hydroxy-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.